molecular formula C13H25Cl3S2 B13757153 Disulfide, tert-dodecyl trichloromethyl CAS No. 60114-74-1

Disulfide, tert-dodecyl trichloromethyl

Cat. No.: B13757153
CAS No.: 60114-74-1
M. Wt: 351.8 g/mol
InChI Key: HQMWYXQYQCOBOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of disulfide, tert-dodecyl trichloromethyl involves a two-step process :

    Reaction of Dodecanethiol with Chloroform: Dodecanethiol (C12H26S) reacts with chloroform (CHCl3) under appropriate conditions to form trichloromethyl dodecyl sulfide.

    Oxidation: The trichloromethyl dodecyl sulfide is then oxidized to produce this compound.

Industrial production methods typically involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Disulfide, tert-dodecyl trichloromethyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disulfide, tert-dodecyl trichloromethyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, tert-dodecyl trichloromethyl involves its ability to interact with biological molecules through its sulfur atoms. It can form disulfide bonds with thiol groups in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling .

Properties

CAS No.

60114-74-1

Molecular Formula

C13H25Cl3S2

Molecular Weight

351.8 g/mol

IUPAC Name

2-methyl-2-(trichloromethyldisulfanyl)undecane

InChI

InChI=1S/C13H25Cl3S2/c1-4-5-6-7-8-9-10-11-12(2,3)17-18-13(14,15)16/h4-11H2,1-3H3

InChI Key

HQMWYXQYQCOBOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)SSC(Cl)(Cl)Cl

Origin of Product

United States

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